

In-Depth Technical Guide: Synthesis and Characterization of 2-Methyl-6-nitrobenzoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methyl-6-nitrobenzoxazole**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data.

Physicochemical Properties

2-Methyl-6-nitrobenzoxazole is a solid at room temperature, with its appearance ranging from white to pale brown crystals or powder.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [3]
Molecular Weight	178.15 g/mol	[1]
Melting Point	153.0-159.0 °C	[2]
Appearance	White to cream to pale brown crystals or powder	[1] [2]
CAS Number	5683-43-2	[1]

Synthesis of 2-Methyl-6-nitrobenzoxazole

The synthesis of **2-Methyl-6-nitrobenzoxazole** is typically achieved through the cyclization of an acylated aminophenol. A common and effective method involves the reaction of 2-amino-5-nitrophenol with acetyl chloride, followed by acid-catalyzed cyclization.

Experimental Protocol

Materials:

- 2-amino-5-nitrophenol
- Acetyl chloride
- Pyridine
- p-Toluenesulfonic acid
- Dry Xylene
- Water
- Saturated Sodium Chloride Solution
- Anhydrous Sodium Sulfate
- Ethanol (for recrystallization)

Procedure:

- Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and pyridine (3.96 g, 50.0 mmol) in 150 mL of dry xylene. Cool the solution to 0°C in an ice bath.
- Slowly add acetyl chloride (4.32 g, 55.0 mmol) dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to stir at ambient temperature for 2 hours.

- Cyclization: To the reaction mixture, add p-toluenesulfonic acid (1.72 g, 10.0 mmol).
- Heat the mixture to reflux and continue heating until no more water is collected in a Dean-Stark trap.
- Work-up: After cooling the reaction mixture to room temperature, wash the organic solution sequentially with 100 mL of water (three times) and 50 mL of a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the xylene under reduced pressure to yield the crude product.
- Purification: Purify the crude **2-Methyl-6-nitrobenzoxazole** by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

Characterization Data

The structure and purity of the synthesized **2-Methyl-6-nitrobenzoxazole** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Aromatic-H	7.5-8.5	m	-	Aromatic protons
Methyl-H	~2.6	s	-	-CH ₃

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Aromatic-C	110-155	Aromatic carbons
C=N	~165	Benzoxazole C2
-CH ₃	~15	Methyl carbon
C-NO ₂	~145	Carbon attached to nitro group

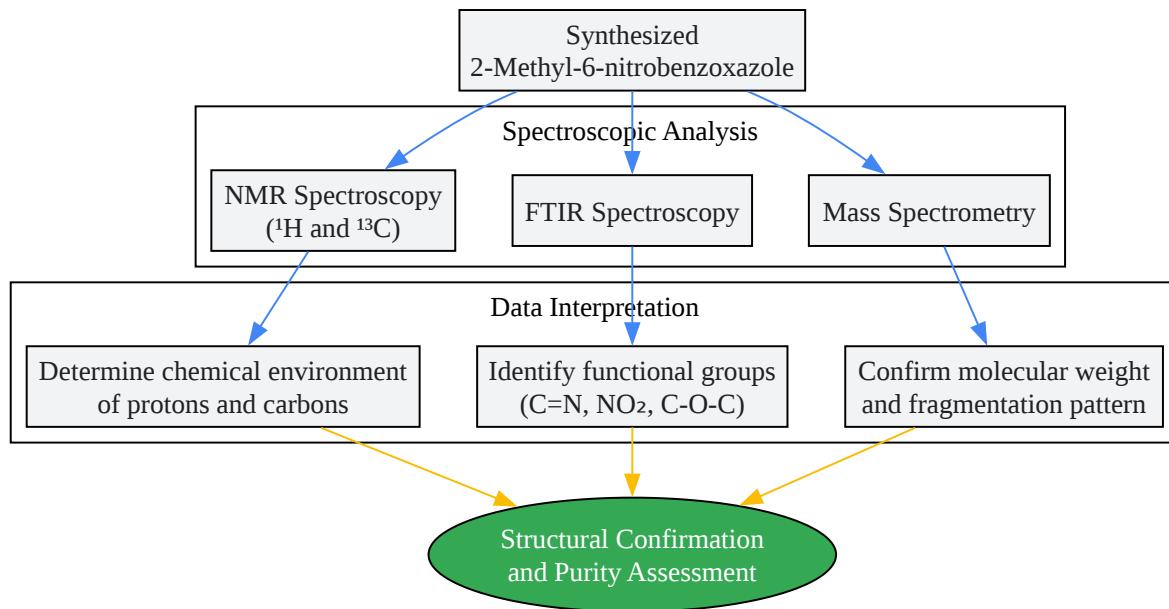
Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~3100	Aromatic C-H stretch
~1620	C=N stretch (benzoxazole ring)
~1520 and ~1340	Asymmetric and symmetric NO ₂ stretch
~1250	C-O-C stretch

Mass Spectrometry (MS)

m/z	Assignment
178	[M] ⁺ (Molecular ion)
136	[M - NO ₂] ⁺
108	[M - NO ₂ - CO] ⁺

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Methyl-6-nitrobenzoxazole**.

Characterization Logic

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural characterization of **2-Methyl-6-nitrobenzoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-6-NITROBENZONITRILE(1885-76-3) ^{13}C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Characterization of 2-Methyl-6-nitrobenzoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181781#synthesis-and-characterization-of-2-methyl-6-nitrobenzoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com